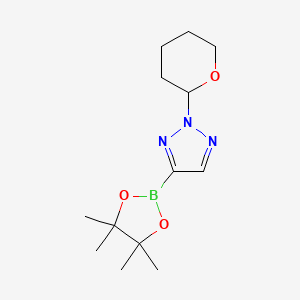
3-azido-2-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-2-bromopyridine (ABP) is an organic compound that has been studied for its potential applications in scientific research. This azide compound is composed of one nitrogen atom and three carbon atoms, and is a member of the pyridine family. ABP is a versatile compound that has been used in a variety of research applications, including synthesis, drug design, and biochemistry.
科学研究应用
3-azido-2-bromopyridine has been used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. This compound has also been used in drug design, as it can be used to synthesize azido-containing drugs that can be used to target specific diseases. Additionally, this compound has been used in biochemistry and molecular biology research, as it can be used to label proteins and enzymes with a variety of tags.
作用机制
The mechanism of action of 3-azido-2-bromopyridine is not yet fully understood. However, it is believed that the azide group of this compound is responsible for its biological activity. The azide group can react with a variety of molecules, including proteins, enzymes, and other small molecules. This reaction can lead to the formation of covalent bonds, which can result in the inhibition or activation of a target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can interact with a variety of molecules in the body, including proteins, enzymes, and other small molecules. This interaction can lead to the inhibition or activation of target molecules, which can lead to a variety of biochemical and physiological effects. Additionally, it is believed that this compound can be used to label proteins and enzymes with a variety of tags, which can be used to study their structure and function.
实验室实验的优点和局限性
3-azido-2-bromopyridine has a number of advantages and limitations when it comes to laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a versatile compound that can be used in a variety of research applications. On the other hand, this compound is not a naturally occurring compound, so it is not readily available in the environment. Additionally, the biochemical and physiological effects of this compound are not yet fully understood, so it is important to use caution when working with this compound in a laboratory setting.
未来方向
There are a number of potential future directions for 3-azido-2-bromopyridine research. One potential direction is to explore the biochemical and physiological effects of this compound in greater detail. Additionally, more research could be done to explore the potential applications of this compound in drug design and other areas of research. Additionally, more research could be done to explore the potential toxicity of this compound and to develop methods for its safe use in laboratory experiments. Finally, more research could be done to explore the potential of this compound as a tool for protein and enzyme labeling.
合成方法
3-azido-2-bromopyridine can be synthesized through a variety of methods, including the Ugi reaction and the Mitsunobu reaction. In the Ugi reaction, a four-component reaction is used to synthesize this compound from an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the Mitsunobu reaction, an alcohol, a carboxylic acid, and a phosphine are reacted in the presence of an organometallic catalyst to form this compound. Both reactions are relatively simple and efficient and can be used to synthesize this compound in a laboratory setting.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-2-bromopyridine involves the bromination of 2-pyridine followed by azidation of the resulting 2-bromopyridine.", "Starting Materials": [ "2-pyridine", "Bromine", "Sodium azide", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2-pyridine using bromine in acetic acid to yield 2-bromopyridine.", "Step 2: Azidation of 2-bromopyridine using sodium azide in water and hydrogen peroxide in the presence of sodium hydroxide to yield 3-azido-2-bromopyridine." ] } | |
| 1212822-03-1 | |
分子式 |
C5H3BrN4 |
分子量 |
199 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




